6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a bromine atom at the 6th position and a methoxy group at the 2nd position. It has a molecular formula of C6H5BrN4O and a molecular weight of 229.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications. This method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or under microwave irradiation .
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines and fused heterocyclic compounds, which can exhibit various biological activities .
Scientific Research Applications
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, such as acting as inhibitors for various enzymes and receptors.
Biological Research: The compound is studied for its potential therapeutic effects in treating diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the methoxy group and bromine atom.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazole-pyrimidine fusion but with different substituents.
Uniqueness
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and methoxy group allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-9-5-8-2-4(7)3-11(5)10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSMIYJTGJQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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